molecular formula C31H23N5OS B11681337 N'-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11681337
M. Wt: 513.6 g/mol
InChI Key: IUWGQFLRIFALCC-UZWMFBFFSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and hydrazide functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of reduced hydrazide compounds .

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is unique due to its combination of anthracene and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as an anticancer agent and its ability to interact with specific molecular targets .

Properties

Molecular Formula

C31H23N5OS

Molecular Weight

513.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C31H23N5OS/c37-29(33-32-20-28-26-17-9-7-13-23(26)19-24-14-8-10-18-27(24)28)21-38-31-35-34-30(22-11-3-1-4-12-22)36(31)25-15-5-2-6-16-25/h1-20H,21H2,(H,33,37)/b32-20+

InChI Key

IUWGQFLRIFALCC-UZWMFBFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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